molecular formula C21H21N3O5 B11146897 N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11146897
M. Wt: 395.4 g/mol
InChI Key: GWSWCTMORICVJQ-UHFFFAOYSA-N
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Description

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxin and indole intermediates. The benzodioxin intermediate can be synthesized through the reaction of catechol with ethylene glycol in the presence of an acid catalyst . The indole intermediate can be prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

N~2~-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with proteins and other biomolecules, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin and indole derivatives, such as:

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-5-methoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-24-16-5-4-15(27-2)9-13(16)10-17(24)21(26)22-12-20(25)23-14-3-6-18-19(11-14)29-8-7-28-18/h3-6,9-11H,7-8,12H2,1-2H3,(H,22,26)(H,23,25)

InChI Key

GWSWCTMORICVJQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)NCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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